HG9A-9, Nonanoyl-N-hydroxyethylglucamide

Beschreibung

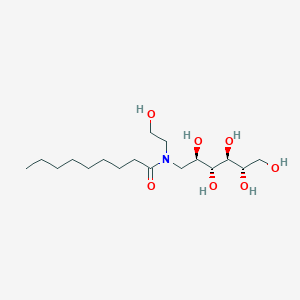

Nonanoyl-N-hydroxyethylglucamide (HG9A-9), also referred to as HEGA-9 in some literature, is a sugar-based surfactant derived from glucose. Its structure consists of a glucamide backbone modified with a nonanoyl (C9) fatty acid chain and a hydroxyethyl group attached to the nitrogen atom. This amphiphilic structure enables HG9A-9 to act as a mild, non-ionic surfactant, making it valuable in biochemical and pharmaceutical applications, particularly in protein crystallization and stabilization . The compound’s balanced hydrophilicity and lipophilicity contribute to its ability to solubilize membrane proteins while maintaining their native conformation.

Eigenschaften

Molekularformel |

C17H35NO7 |

|---|---|

Molekulargewicht |

365.5 g/mol |

IUPAC-Name |

N-(2-hydroxyethyl)-N-[(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]nonanamide |

InChI |

InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16-,17+/m1/s1 |

InChI-Schlüssel |

REPLXGVUTGZQCG-WTTBNOFXSA-N |

Isomerische SMILES |

CCCCCCCCC(=O)N(CCO)C[C@H]([C@H]([C@H]([C@H](CO)O)O)O)O |

Kanonische SMILES |

CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide typically involves the acylation of N-hydroxyethylglucamine with nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Activation of Nonanoic Acid: Nonanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Acylation Reaction: The activated nonanoic acid is then reacted with N-hydroxyethylglucamine in an appropriate solvent, such as dichloromethane, under mild conditions to form this compound.

Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the acylation reaction under optimized conditions.

Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the production process.

Purification and Quality Control: Advanced purification methods, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hg9a-9, Nonanoyl-N-Hydroxyethylglucamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Amin- oder Hydroxylgruppen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Hg9a-9, Nonanoyl-N-Hydroxyethylglucamid beinhaltet seine Wechselwirkung mit biologischen Membranen und Proteinen. Die Verbindung kann die Membranfluidität und -permeabilität modulieren und so zelluläre Prozesse beeinflussen. Sie kann auch mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren und deren Aktivität und Funktion beeinflussen.

Wirkmechanismus

The mechanism of action of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide involves its interaction with biological membranes and proteins. The compound can modulate membrane fluidity and permeability, affecting cellular processes. It may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

HG9A-9 belongs to the N-hydroxyethylglucamide family, which includes analogs differing in acyl chain length and substituents. Below is a detailed comparison with key analogs:

Cyclohexylpropanoyl-N-Hydroxyethylglucamide (C-HEGA-9)

- Structural Differences: Acyl Group: Cyclohexylpropanoyl (a C3 chain with a cyclohexyl group) vs. HG9A-9’s linear nonanoyl (C9) chain. Molecular Formula: C₁₇H₃₃NO₇ (C-HEGA-9) vs. C₁₈H₃₅NO₇ (HG9A-9) .

- C-HEGA-9’s shorter acyl chain may result in higher critical micelle concentration (CMC), limiting its efficacy as a surfactant in low-concentration applications.

- Applications : C-HEGA-9 is primarily used in specialized research reagents, whereas HG9A-9 is favored in protein crystallography due to its mild denaturing properties .

Other Hydroxyethylglucamide Derivatives

- Acyl Chain Length : Longer chains (e.g., C10) would enhance hydrophobicity, lowering CMC but risking protein denaturation. Shorter chains (e.g., C8) may improve water solubility at the expense of detergent strength.

- Branched vs. Linear Chains: Branched chains (e.g., cyclohexylpropanoyl) could improve solubility in organic solvents but reduce biocompatibility compared to linear chains like HG9A-9’s nonanoyl group.

Comparison Table

Research Findings and Practical Considerations

- Protein Stabilization : HG9A-9’s linear C9 chain provides optimal hydrophile-lipophile balance (HLB) for membrane protein stabilization, outperforming analogs with bulky or shorter acyl groups in maintaining protein integrity .

- Biodegradability : Linear alkyl chains (as in HG9A-9) are generally more biodegradable than branched or aromatic analogs, aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.